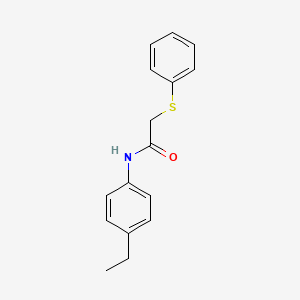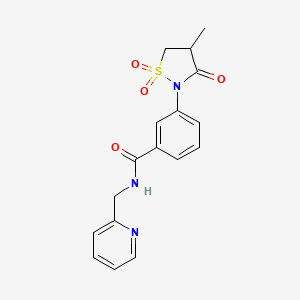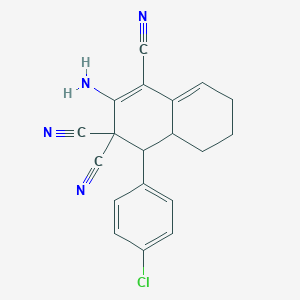![molecular formula C17H14F3NO2 B5221301 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5221301.png)
1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one, also known as MTFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTFP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one in lab experiments is its easy synthesis method and low cost. 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one is also stable and can be stored for long periods of time. However, one limitation of using 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the biological activity of 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one. One area of interest is the development of 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one derivatives with improved solubility and biological activity. Another area of interest is the study of the mechanism of action of 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one in different cell types and under different experimental conditions. Furthermore, 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has the potential to be used as a fluorescent probe for the detection of metal ions, and further research in this area could lead to the development of new diagnostic tools.
Méthodes De Synthèse
1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-methoxyacetophenone and 2-trifluoromethylaniline in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, anti-inflammatory, antiviral, and antimicrobial activities. 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been used as a starting material for the synthesis of other bioactive compounds.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c1-23-13-8-6-12(7-9-13)16(22)10-11-21-15-5-3-2-4-14(15)17(18,19)20/h2-11,21H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEYDSVADBJYOF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 3-[2-(2-thioxobutylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]-1-propanesulfonate](/img/structure/B5221222.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![1-(2-methoxyphenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B5221230.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![4-propoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5221280.png)
![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B5221283.png)
![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)



![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)